2.4‑Fold Improved Kinetic Solubility of Tetrahydroindazole Scaffold over Indazole Progenitor in Matched‑Pair ITK Inhibitors
Saturation of the indazole six‑membered ring to give the tetrahydroindazole core increased kinetic solubility from 5.8 µM (indazole inhibitor 1, ITK Ki = 43 nM) to 14 µM (tetrahydroindazole inhibitor 14, ITK Ki = 31 nM) in a matched‑pair comparison, while preserving enzymatic potency [1]. This result was attributed to the reduced aromatic ring count lowering the Solubility Forecast Index (SFI) below the critical threshold of 6, a design principle directly applicable to 4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carbaldehyde as a building block [1].
| Evidence Dimension | Kinetic solubility (aqueous buffer) |
|---|---|
| Target Compound Data | 14 µM (tetrahydroindazole inhibitor 14; scaffold representative) |
| Comparator Or Baseline | Indazole inhibitor 1: 5.8 µM |
| Quantified Difference | ~2.4‑fold increase |
| Conditions | Kinetic solubility assay in aqueous buffer, pH 7.4; J. Med. Chem. 2014, 57, 5714–5727 |
Why This Matters
For procurement decisions, this class‑level evidence indicates that building blocks based on the tetrahydroindazole scaffold are more likely to yield lead compounds with acceptable developability profiles, reducing downstream attrition.
- [1] Burch, J. D. et al. J. Med. Chem. 2014, 57, 5714‑5727. View Source
